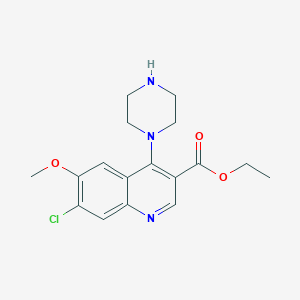

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

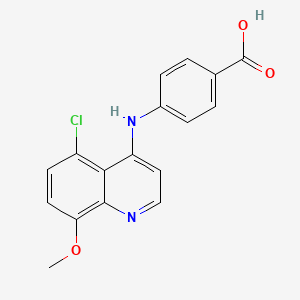

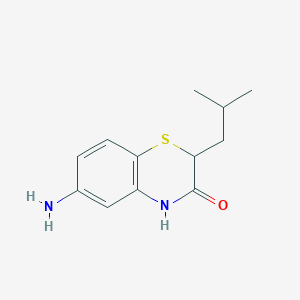

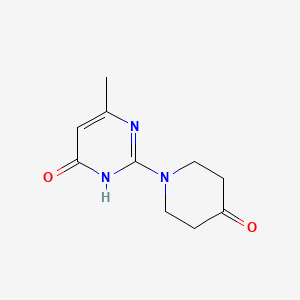

Le 7-chloro-6-méthoxy-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle est un composé organique synthétique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé particulier présente un noyau quinoléine substitué par un groupe chloro, un groupe méthoxy et un cycle pipérazine, ce qui en fait une molécule polyvalente pour diverses applications chimiques et biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 7-chloro-6-méthoxy-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle implique généralement plusieurs étapes :

Formation du noyau quinoléine : Le noyau quinoléine peut être synthétisé par la synthèse de Skraup, qui implique la cyclisation de dérivés de l'aniline avec du glycérol et de l'acide sulfurique en présence d'un agent oxydant comme le nitrobenzène.

Introduction de substituants : Les groupes chloro et méthoxy sont introduits par des réactions de substitution aromatique électrophile. Par exemple, la chloration peut être réalisée à l'aide de chlorure de thionyle ou de pentachlorure de phosphore, tandis que la méthoxylation peut être effectuée à l'aide de méthanol en présence d'une base.

Substitution de la pipérazine : Le cycle pipérazine est introduit par des réactions de substitution nucléophile. Cela peut être fait en faisant réagir le dérivé de la quinoléine avec de la pipérazine en présence d'un solvant approprié comme l'éthanol.

Estérification : La dernière étape implique une estérification pour introduire le groupe ester éthylique. Cela peut être obtenu en faisant réagir le dérivé d'acide carboxylique de la quinoléine avec de l'éthanol en présence d'un catalyseur acide comme l'acide sulfurique.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des systèmes automatisés pour assurer la cohérence et l'efficacité. L'utilisation du criblage à haut débit et de l'optimisation des conditions de réaction serait essentielle pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de N-oxydes de quinoléine.

Réduction : Les réactions de réduction peuvent cibler le groupe chloro, le convertissant en atome d'hydrogène ou en d'autres substituants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le palladium sur charbon peuvent être utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en présence d'une base comme l'hydrure de sodium.

Produits principaux

Oxydation : N-oxydes de quinoléine.

Réduction : Dérivés de la quinoléine déchlorés.

Substitution : Divers dérivés de la quinoléine substitués par la pipérazine.

Applications de la recherche scientifique

Le 7-chloro-6-méthoxy-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est utilisé comme composé de départ dans le développement de nouveaux médicaments, en particulier pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Études biologiques : Le composé est utilisé pour étudier les interactions des dérivés de la quinoléine avec les cibles biologiques, y compris les enzymes et les récepteurs.

Biologie chimique : Il sert de sonde pour étudier les voies cellulaires et les mécanismes d'action des médicaments à base de quinoléine.

Applications industrielles : Le composé peut être utilisé dans la synthèse de molécules plus complexes pour les produits pharmaceutiques et les produits agrochimiques.

Mécanisme d'action

Le mécanisme d'action du 7-chloro-6-méthoxy-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle implique son interaction avec diverses cibles moléculaires :

Intercalation de l'ADN : Le noyau quinoléine peut s'intercaler dans l'ADN, perturbant les processus de réplication et de transcription.

Inhibition enzymatique : Le composé peut inhiber des enzymes comme les topoisomérases, qui sont essentielles à la réplication de l'ADN.

Liaison aux récepteurs : Le cycle pipérazine peut interagir avec les récepteurs des neurotransmetteurs, affectant les voies de transduction du signal.

Applications De Recherche Scientifique

Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-microbial and anti-cancer properties.

Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms of action of quinoline-based drugs.

Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate involves its interaction with various molecular targets:

DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Enzyme Inhibition: The compound can inhibit enzymes like topoisomerases, which are crucial for DNA replication.

Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

Chloroquine : Un médicament antipaludique bien connu avec un noyau quinoléine similaire.

Quinacrine : Un autre médicament antipaludique présentant des similitudes structurales.

Pipérazine : Un dérivé de la quinoléine utilisé dans les thérapies combinées contre le paludisme.

Unicité

Le 7-chloro-6-méthoxy-4-(pipérazin-1-yl)quinoléine-3-carboxylate d'éthyle est unique en raison de sa combinaison spécifique de substituants, qui confèrent des activités biologiques et une réactivité chimique distinctes. Ses groupes méthoxy et pipérazine améliorent sa solubilité et sa biodisponibilité, ce qui en fait un composé précieux pour le développement de médicaments.

Propriétés

Formule moléculaire |

C17H20ClN3O3 |

|---|---|

Poids moléculaire |

349.8 g/mol |

Nom IUPAC |

ethyl 7-chloro-6-methoxy-4-piperazin-1-ylquinoline-3-carboxylate |

InChI |

InChI=1S/C17H20ClN3O3/c1-3-24-17(22)12-10-20-14-9-13(18)15(23-2)8-11(14)16(12)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |

Clé InChI |

XEPYRELVJANWAL-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N3CCNCC3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)

![4,7-Bis(5-bromo-6-undecylthieno[3,2-b]thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12111328.png)